1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride
Overview
Description
1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O It is known for its unique structure, which includes a piperidine ring substituted with an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Oxolane Group: The oxolane group is introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with the piperidine ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group or the oxolane ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride exerts its effects involves interaction with molecular targets such as receptors or enzymes. The oxolane and piperidine moieties may facilitate binding to specific sites, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
- 1-(Oxolan-3-yl)methylpiperidin-4-amine dihydrochloride
- N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride
Comparison: 1-(Oxolan-3-yl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the oxolane ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(oxolan-3-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-1-4-11(5-2-8)9-3-6-12-7-9;;/h8-9H,1-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCZLKSKNMVJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2CCOC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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